molecular formula C20H21N3O5S2 B2805282 N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105217-94-4

N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

货号: B2805282
CAS 编号: 1105217-94-4
分子量: 447.52
InChI 键: DTRJMFZXYMAHDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide features a thiazole core substituted with a methylsulfonyl-aniline group and linked via an acetamide moiety to a 2,4-dimethoxyphenyl ring. This structure combines electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups, which may influence its physicochemical and biological properties.

属性

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-15-6-9-17(18(11-15)28-2)23-19(24)10-14-12-29-20(22-14)21-13-4-7-16(8-5-13)30(3,25)26/h4-9,11-12H,10H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJMFZXYMAHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Data Tables

Table 2. Key Spectral Features

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shift (δ, ppm)
Acetamide (C=O) 1663–1682 N/A
Methylsulfonyl (S=O) 1247–1255 N/A
Methoxy (OCH₃) N/A 3.8–4.0 (s)
Thiazole protons N/A 6.5–8.0

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Thiazole Ring Formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) to form the thiazole core .
  • Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-(methylsulfonyl)phenyl isocyanate or chloro-sulfonamide derivatives in the presence of a base (e.g., triethylamine) .
  • Acylation : Coupling the thiazole-sulfonamide intermediate with 2,4-dimethoxyphenylacetic acid using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular weight (calculated: ~445.5 g/mol) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 56.7%, H: 4.7%, N: 9.4%, S: 14.4%) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with DMF to improve solubility of intermediates .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling if aryl halides are used .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediates and minimize side products .
  • Scale-Up Adjustments : Maintain stoichiometric ratios while increasing reactor volume (e.g., 10–100 mmol scale) .

Q. How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs by replacing 2,4-dimethoxyphenyl with halogenated or alkyl-substituted phenyl groups .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with targets like EGFR or DNA gyrase .
  • Bioassay Correlation : Compare IC50_{50} values across analogs to identify critical substituents (e.g., methylsulfonyl enhances COX-2 inhibition) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Impurity Analysis : Characterize byproducts via LC-MS to rule out interference from unreacted starting materials .
  • Cell Line Authentication : Use STR profiling to ensure consistency in cancer cell models .

Q. What advanced techniques elucidate its mechanism of action?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
  • RNA Sequencing : Profile transcriptomic changes in treated cells to map affected pathways (e.g., apoptosis, inflammation) .
  • X-ray Crystallography : Co-crystallize with purified enzymes (e.g., COX-2) to determine binding modes .

Q. How to develop stability-indicating analytical methods for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .
  • UHPLC-MS/MS : Quantify stability under accelerated storage conditions (25°C/60% RH) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life based on degradation rates .

Notes

  • Evidence Limitations : Direct data on the compound is scarce; answers are extrapolated from structural analogs (e.g., thiazole-acetamides with sulfonamide/methoxy groups).
  • Methodological Rigor : Emphasis on replicable protocols (e.g., HPLC conditions) and validation strategies (e.g., CETSA for target ID).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。